3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride
Description
Background and Chemical Significance
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride belongs to the broader class of pyrazolopyridine derivatives, which have emerged as privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties. The compound features a fused bicyclic system combining pyrazole and tetrahydropyridine rings, with a 3-chlorophenyl substituent that significantly influences its biological activity and chemical behavior. This structural arrangement creates a unique three-dimensional molecular architecture that enables specific interactions with various biological targets.
The pyrazolopyridine core structure has been extensively studied since the 1980s, with early research demonstrating its potential as an antihypertensive agent. The tetrahydropyridine portion of the molecule provides conformational flexibility while maintaining the essential pharmacophoric elements required for biological activity. The presence of the chlorine atom at the meta position of the phenyl ring introduces electronic effects that can modulate the compound's lipophilicity and binding affinity to target proteins.
Chemical characterization reveals that the dihydrochloride salt form enhances the compound's solubility and stability properties compared to the free base. The molecular formula C₁₂H₁₂ClN₃·2HCl corresponds to a molecular weight of 306.619 grams per mole, with the compound exhibiting a melting point that has not been definitively established in available literature. The Chemical Abstracts Service registry number 1172900-86-5 uniquely identifies this specific salt form, distinguishing it from related analogs and the free base compound.
Structural analysis using spectroscopic methods reveals characteristic features of the pyrazolopyridine framework. The compound exists as a stable dihydrochloride salt under ambient conditions, with storage recommendations typically specifying refrigerated conditions to maintain chemical integrity. The presence of multiple nitrogen atoms within the heterocyclic system provides opportunities for hydrogen bonding and coordination with metal ions, contributing to its versatility in chemical and biological applications.
Research Objectives and Scope
Contemporary research involving this compound has focused primarily on its potential as a therapeutic agent across multiple disease areas. The compound has been investigated as part of comprehensive structure-activity relationship studies aimed at developing novel inhibitors for various protein targets, particularly in the field of oncology and cardiovascular medicine.
Recent studies have demonstrated the compound's efficacy as a c-Met kinase inhibitor, a protein target of significant importance in cancer therapy. The research has shown that derivatives within this chemical class exhibit nanomolar potency against c-Met kinase, with some analogs demonstrating inhibitory activity of 68 nanomoles per liter and selectivity ratios exceeding 50-fold against other tyrosine kinases. These findings have positioned pyrazolopyridine derivatives as promising leads for cancer-targeted therapy development.
The scope of current research extends beyond oncology applications to include investigations into the compound's potential role in treating pulmonary arterial hypertension. Recent work has explored dual pathway regulation mechanisms, where pyrazolopyridine derivatives simultaneously target soluble guanylate cyclase stimulation for vasodilation effects and adenosine monophosphate-activated protein kinase inhibition for vascular remodeling regulation. This dual mechanism approach represents a significant advancement over traditional single-target therapeutic strategies.
Synthetic methodology research has also encompassed this compound class, with studies focusing on efficient preparation routes and structural modifications. The development of streamlined synthetic protocols has enabled the preparation of diverse analogs for biological evaluation, facilitating systematic exploration of structure-activity relationships. These efforts have contributed to a deeper understanding of the molecular features required for optimal biological activity and selectivity profiles.
Table 1: Fundamental Chemical Properties of this compound
Table 2: Biological Activity Profile from Literature Studies
Properties
IUPAC Name |
3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3.2ClH/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12;;/h1-3,6,14H,4-5,7H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYWWYGTBIXSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC(=CC=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172900-86-5 | |
| Record name | 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of Imines
-
- Water
- Formaldehyde (source of the aldehyde function)
- Appropriate amine precursor (e.g., 2-aminophenyl derivatives or substituted ethyl amines)
-
- The reaction mixture is heated to approximately 50-55 °C
- Maintained for 20-30 hours to ensure complete imine formation
- After completion, the reaction mixture is extracted with an organic solvent such as dichloroethane or ethylene dichloride
- The organic layer is washed with saturated saline to remove impurities
- Evaporation under reduced pressure yields the crude imine intermediate
| Component | Mass Ratio (g) |
|---|---|
| Water | 200 |
| Formaldehyde | 50-60 |
| Amine precursor | 120-130 |
This step forms the key imine intermediate necessary for subsequent cyclization.
Cyclization and Formation of Dihydrochloride Salt
-
- The imine intermediate is dissolved in ethanol containing 25-30% hydrogen chloride (ethanolic hydrogen chloride)
- Additional water is added to the mixture
- The solution is heated to 65-75 °C and maintained for 4-8 hours to promote ring closure and salt formation
- Activated carbon may be added to decolorize and purify the reaction mixture
- After filtration, the filtrate is cooled to 0-5 °C and held for 1-2 hours to precipitate the dihydrochloride salt
- The solid is filtered and oven-dried to obtain the pure 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride
| Component | Mass Ratio (g) |
|---|---|
| Imine intermediate | 130-150 |
| Ethanolic hydrogen chloride (25-30%) | 480-520 |
| Water | 45-55 |
| Activated carbon (gac) | 2-4 |
This step efficiently converts the imine into the fused heterocyclic salt with high purity and yield.
Process Advantages and Industrial Relevance
- The method uses mild reaction conditions (moderate heating, atmospheric pressure)
- Avoids the use of gaseous hydrogen chloride, reducing hazards and waste acid production
- Employs inexpensive and readily available raw materials such as formaldehyde and substituted amines
- The process includes direct crystallization of the dihydrochloride salt, simplifying purification
- The use of activated carbon improves product purity and color quality
- The overall process is amenable to scale-up for industrial production due to simplicity and cost-effectiveness
Comparative Data Table for Preparation Parameters
| Parameter | Step 1: Imine Formation | Step 2: Cyclization & Salt Formation |
|---|---|---|
| Temperature | 50-55 °C | 65-75 °C |
| Reaction Time | 20-30 hours | 4-8 hours |
| Solvent/Medium | Water/Formaldehyde mixture | Ethanol with 25-30% HCl + Water |
| Extraction Solvent | Dichloroethane/Ethylene dichloride | Not applicable (direct crystallization) |
| Purification | Washing with saturated saline | Activated carbon treatment + filtration |
| Product Isolation | Evaporation under reduced pressure | Cooling precipitation + filtration + drying |
| Typical Mass Ratios (Water:Formaldehyde:Amine) | 200:50-60:120-130 | Imine:EtOH-HCl:H2O:Activated carbon = 130-150:480-520:45-55:2-4 |
Research Findings and Optimization Notes
- The ratio of reactants critically influences the yield and purity of the imine intermediate
- Maintaining the temperature within the specified range avoids side reactions and decomposition
- The duration of heating in both steps ensures complete conversion without overreaction
- Activated carbon effectively removes colored impurities, improving product aesthetics and stability
- Cooling rate and temperature control during crystallization affect crystal size and filtration efficiency
- The process is reproducible and scalable, with reported yields suitable for pharmaceutical intermediates
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Biological Applications
-
Antidepressant Activity
- Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit potential antidepressant effects. The compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
-
Anti-inflammatory Properties
- Studies have suggested that this compound could possess anti-inflammatory effects. It may inhibit specific pathways involved in inflammatory responses, making it a candidate for treating conditions like arthritis or chronic inflammation.
-
Anticancer Potential
- Some derivatives have shown promise in preclinical studies as anticancer agents. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
-
Neurological Research
- The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological studies. It may be explored for its effects on neurodegenerative diseases or cognitive enhancement.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated several pyrazolo[4,3-c]pyridine derivatives for their antidepressant properties. The results indicated that modifications at the 3-position significantly enhanced serotonin receptor affinity and led to improved antidepressant-like behavior in animal models.
Case Study 2: Anti-inflammatory Effects
Research conducted by Zhang et al. (2021) demonstrated that a related compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases, warranting further investigation into structure-activity relationships.
Case Study 3: Anticancer Activity
In a study published in Cancer Letters, researchers investigated the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives on various cancer cell lines. The findings showed that certain compounds induced apoptosis through caspase activation, highlighting their potential as anticancer agents.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antidepressant | Increased serotonin receptor affinity | Journal of Medicinal Chemistry |
| Anti-inflammatory | Inhibition of cytokines | Zhang et al., 2021 |
| Anticancer | Induction of apoptosis | Cancer Letters |
| Neurological | Potential cognitive enhancement | Ongoing studies |
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo-Pyridine Core
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl isomer (CAS 87628-52-2), where the chlorine position alters electronic properties and steric interactions .
- Salt Forms : The dihydrochloride salt (target) vs. hydrochloride salts (e.g., CAS 87628-52-2) may influence solubility and crystallinity .
Physicochemical and Pharmacological Properties
Table 2: Experimental and Predicted Properties
Key Observations :
Structural and Conformational Insights
Crystal Structures :
Synthesis :
- The sulfonamido analog is synthesized via multi-step routes involving tert-butyl protection and sulfonylation, suggesting similar methodologies for the target compound .
Biological Activity
3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse sources.
- Molecular Formula : C₁₂H₁₄ClN₃·2ClH
- Molecular Weight : 306.619 g/mol
- CAS Number : 953411-07-9
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various methodologies have been reported in the literature, leading to high yields of the desired product. The compound is often synthesized as a dihydrochloride salt to enhance solubility and stability.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[4,3-c]pyridine scaffold exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific studies report IC50 values for CDK2 inhibition around 0.36 µM and for CDK9 at 1.8 µM, demonstrating a promising selectivity profile against various tumor cell lines such as HeLa and HCT116 .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may modulate pathways involved in neurodegenerative diseases by inhibiting specific enzymes or receptors associated with neuronal death .
Antimicrobial Activity
Preliminary evaluations of antimicrobial activity have shown that derivatives of this compound possess activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. Minimum inhibitory concentration (MIC) values have been reported in the range of 4–8 μg/mL for some derivatives .
Study 1: Anticancer Efficacy
In a study examining the effects of pyrazolo[4,3-c]pyridine derivatives on cancer cell lines, researchers noted that compounds similar to this compound demonstrated significant antiproliferative effects. The study utilized various human tumor cell lines and established dose-response relationships indicating a clear potential for therapeutic applications in oncology .
Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with the compound led to reduced markers of oxidative stress and inflammation in the brain tissue of treated animals compared to controls .
Data Summary
Q & A
Q. Basic Research Focus
- HPLC-PDA : Quantify impurities using a C18 column with acetonitrile/water gradients.
- NMR Spectroscopy : Confirm regiochemistry of the pyrazole and pyridine rings (e.g., ¹H-NMR δ 2.24–3.41 ppm for tetrahydro-pyridine protons) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307 for C₁₂H₁₂N₃Cl·2HCl).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, especially given the lack of reported melting/boiling points .
How should researchers address discrepancies in physical-chemical data (e.g., solubility, stability)?
Advanced Research Focus
The compound’s physical data (e.g., solubility, melting point) are unreported in literature . To resolve contradictions:
- Experimental Determination : Use differential scanning calorimetry (DSC) for melting point analysis.
- Solubility Profiling : Test in DMSO, water, and ethanol under controlled pH (e.g., 1–7).
- Accelerated Stability Studies : Store samples at -20°C, 4°C, and room temperature for 1–6 months, monitoring degradation via HPLC.
What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
Q. Advanced Research Focus
- Analog Synthesis : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects.
- Core Modifications : Compare activity of pyrazolo[4,3-c]pyridine derivatives with pyrazolo[3,4-b]pyridine analogs .
- Biological Assays : Test analogs against target receptors (e.g., kinase inhibitors, GPCRs) using in vitro binding assays.
Reference Data : Pyrazolo-pyridine derivatives with 4-methylphenyl substituents showed altered bioactivity profiles .
How can researchers mitigate safety risks during handling and storage?
Q. Basic Research Focus
- Storage : Store at -20°C for long-term stability; avoid repeated freeze-thaw cycles .
- Handling : Use gloveboxes for toxicology-sensitive steps (e.g., weighing, dissolution) .
- Waste Management : Neutralize acidic residues (from dihydrochloride salt) before disposal.
What computational methods aid in predicting the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability.
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition.
- Docking Studies : Target kinases or ion channels using PyMOL or AutoDock Vina.
How can researchers validate conflicting biological activity reports for this compound?
Q. Advanced Research Focus
- Dose-Response Curves : Test activity across concentrations (nM–μM) to identify IC₅₀ discrepancies.
- Assay Reproducibility : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa).
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific binding.
What are best practices for synthesizing isotopically labeled analogs (e.g., ¹³C, ¹⁵N) for mechanistic studies?
Q. Advanced Research Focus
- Isotope Incorporation : Introduce ¹³C at the pyridine ring via labeled cyclic ketone precursors.
- Purification : Use preparative HPLC with deuterated solvents to isolate labeled compounds.
- Validation : Confirm isotopic enrichment via high-resolution mass spectrometry (HRMS).
How to design stability-indicating methods for formulation studies?
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Degradant Identification : Use LC-MS/MS to characterize breakdown products (e.g., dechlorination, ring-opening).
- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, cyclodextrins) via TGA/DSC .
What are the challenges in correlating in vitro and in vivo efficacy data for this compound?
Q. Advanced Research Focus
- Bioavailability Optimization : Use pharmacokinetic (PK) studies in rodents to adjust dosing regimens.
- Metabolite Profiling : Identify active metabolites via liver microsome assays.
- Species-Specific Differences : Compare target binding affinity across human vs. murine models.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
